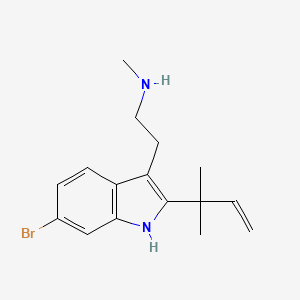

Desformylflustrabromine

Description

This compound is a natural product found in Flustra foliacea with data available.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H21BrN2 |

|---|---|

Molecular Weight |

321.25 g/mol |

IUPAC Name |

2-[6-bromo-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-N-methylethanamine |

InChI |

InChI=1S/C16H21BrN2/c1-5-16(2,3)15-13(8-9-18-4)12-7-6-11(17)10-14(12)19-15/h5-7,10,18-19H,1,8-9H2,2-4H3 |

InChI Key |

GQHSCJUTJKLZPX-UHFFFAOYSA-N |

SMILES |

CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC |

Canonical SMILES |

CC(C)(C=C)C1=C(C2=C(N1)C=C(C=C2)Br)CCNC |

Synonyms |

desformylflustrabromine |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of a-dFBr on α4β2 Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desformylflustrabromine (a-dFBr) is a marine alkaloid that has emerged as a significant modulator of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), demonstrating high selectivity as a positive allosteric modulator (PAM) for the α4β2 subtype.[1][2] This technical guide provides an in-depth overview of the mechanism of action of a-dFBr on α4β2 nAChRs, consolidating key quantitative data, detailing experimental methodologies, and visualizing complex interactions. a-dFBr enhances the response of α4β2 receptors to endogenous agonists like acetylcholine (ACh) and exogenous agonists such as nicotine (B1678760), without directly activating the receptor itself.[1][3] This potentiation is achieved by binding to an allosteric site distinct from the orthosteric agonist binding site, thereby increasing both the apparent affinity and efficacy of agonists.[3] Such modulation presents a promising therapeutic avenue for conditions involving α4β2 nAChR dysfunction, including nicotine addiction, neuropathic pain, and cognitive deficits.[1][4][5]

Introduction to α4β2 Nicotinic Acetylcholine Receptors

The α4β2 nAChR is the most abundant subtype of nicotinic receptor in the central nervous system.[1] These receptors are ligand-gated ion channels composed of five subunits, which can assemble into two primary stoichiometries with differing sensitivities to agonists: a high-sensitivity (HS) isoform, (α4)₂(β2)₃, and a low-sensitivity (LS) isoform, (α4)₃(β2)₂.[5][6] The HS isoform exhibits a higher affinity for agonists like nicotine.[5] Activation of α4β2 nAChRs plays a crucial role in various physiological processes, including learning, memory, attention, and reward pathways.[7] Dysfunction of these receptors is implicated in several neurological and psychiatric disorders.

Mechanism of Action of a-dFBr

a-dFBr functions as a Type II positive allosteric modulator (PAM) of α4β2 nAChRs.[8] Unlike orthosteric agonists that directly bind to and activate the receptor at the acetylcholine binding site, a-dFBr binds to a distinct allosteric site.[3] This binding event does not open the ion channel directly but rather enhances the receptor's response to an agonist.[4]

The primary mechanisms through which a-dFBr potentiates α4β2 nAChR function include:

-

Increased Agonist Efficacy: a-dFBr significantly increases the maximal response (Imax) that can be elicited by an agonist.[3][8] This means that in the presence of a-dFBr, the same concentration of an agonist will produce a larger ionic current.

-

Increased Apparent Agonist Potency: a-dFBr can cause a leftward shift in the agonist concentration-response curve, indicating an increase in the apparent potency (lower EC50) of the agonist.[3]

-

Modulation of Channel Gating: Single-channel recording studies suggest that a-dFBr increases the probability of the ion channel being open in the presence of an agonist.[1] This is thought to be achieved by increasing the channel opening frequency and prolonging the duration of channel opening, while shifting the equilibrium from a desensitized state to an open conformation.[8]

At higher concentrations (>1µM), a-dFBr can also exhibit inhibitory effects on α4β2 and other nAChR subtypes, such as α7.[9] This biphasic concentration-response curve, with potentiation at lower concentrations and inhibition at higher concentrations, is a key characteristic of its pharmacological profile.[1] The inhibitory action is proposed to be due to an open-channel block.[1]

Binding Sites

Computational and mutational analyses have identified that a-dFBr binds within the transmembrane domain (TMD) of the α4β2 nAChR.[10] Two putative binding sites have been proposed: an intrasubunit site within the α4 subunit and an intersubunit site at the α4:α4 interface.[10] These sites are distinct from the orthosteric agonist binding sites located at the α4-β2 interfaces in the extracellular domain.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of a-dFBr on α4β2 nAChRs.

| Parameter | Receptor Stoichiometry | Agonist | Value | Experimental System | Reference |

| Potentiation EC₅₀ | (α4)₂(β2)₃ (HS) | Acetylcholine | ~1 µM | Xenopus oocytes | [8] |

| (α4)₃(β2)₂ (LS) | Acetylcholine | ~1 µM | Xenopus oocytes | [8] | |

| Not specified | Acetylcholine | 120 nM | Xenopus oocytes | [1] | |

| Maximal Potentiation | (α4)₂(β2)₃ (HS) | Acetylcholine | ~300% | Xenopus oocytes | [8] |

| (α4)₃(β2)₂ (LS) | Acetylcholine | ~400% | Xenopus oocytes | [8] | |

| Inhibition IC₅₀ | Not specified | Acetylcholine | 150 µM | Xenopus oocytes | [1] |

| Binding Affinity (Ki) | Not specified | Not applicable | Low µM range | Radioligand binding assay | [1] |

HS: High-Sensitivity, LS: Low-Sensitivity

| In Vivo Effect | Animal Model | Doses of a-dFBr | Agonist (Dose) | Outcome | Reference |

| Antiallodynia | Mouse (CCI model) | 1, 3, 6, 9 mg/kg | Nicotine (0.5 mg/kg) | Dose-dependent potentiation of nicotine's antiallodynic effects.[2] | [2] |

| Nicotine Self-Administration | Rat | Not specified | Nicotine | Reduction in nicotine intake.[4] | [4] |

CCI: Chronic Constriction Injury

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is fundamental for characterizing the electrophysiological effects of a-dFBr on α4β2 nAChRs expressed in a heterologous system.

Methodology:

-

Oocyte Preparation: Mature female Xenopus laevis are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after treatment with collagenase to remove the follicular layer.

-

cRNA Injection: cRNAs encoding the human α4 and β2 nAChR subunits are injected into the oocytes. To express receptor populations enriched in either the high-sensitivity (HS) (α4)₂(β2)₃ or low-sensitivity (LS) (α4)₃(β2)₂ stoichiometry, the ratio of injected β2 to α4 cRNA is varied (e.g., a higher β2:α4 ratio for HS and a higher α4:β2 ratio for LS).

-

Incubation: Injected oocytes are incubated for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., ND96).

-

Two microelectrodes filled with KCl are inserted into the oocyte to voltage-clamp the cell membrane, typically at a holding potential of -70 mV.

-

Agonist solutions (e.g., acetylcholine or nicotine) with and without a-dFBr are applied to the oocyte.

-

The resulting ionic currents are recorded and analyzed to determine parameters such as EC₅₀, Imax, and the extent of potentiation or inhibition.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity of a-dFBr for the α4β2 nAChR.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the α4β2 nAChR or from brain tissue rich in these receptors.

-

Assay Setup:

-

In a multi-well plate, the membrane preparation is incubated with a radiolabeled ligand that binds to the α4β2 nAChR, such as [³H]cytisine or [³H]epibatidine.

-

Increasing concentrations of unlabeled a-dFBr are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of a known nAChR agonist or antagonist (e.g., nicotine).

-

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of a-dFBr that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity.

Calcium Flux Assay

This is a high-throughput functional assay to screen for and characterize modulators of α4β2 nAChRs.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or neuroblastoma-2a) is transiently or stably transfected with the cDNAs for the α4 and β2 subunits.

-

Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).

-

Assay Procedure:

-

The cells are placed in a fluorescence plate reader.

-

A baseline fluorescence reading is taken.

-

a-dFBr (or vehicle) is added, followed by the addition of an agonist (e.g., nicotine).

-

The change in fluorescence intensity, which corresponds to the influx of calcium through the activated nAChRs, is measured over time.

-

-

Data Analysis: The peak fluorescence response is quantified to determine the potentiation of the agonist-induced calcium influx by a-dFBr. Concentration-response curves can be generated to determine the EC₅₀ for potentiation.

Visualizations

Signaling Pathway of a-dFBr Action

Caption: a-dFBr binds to an allosteric site on the α4β2 nAChR, enhancing agonist-mediated channel activation.

Experimental Workflow for TEVC

Caption: Workflow for characterizing a-dFBr's effects using two-electrode voltage clamp in Xenopus oocytes.

Logical Relationship in Positive Allosteric Modulation

Caption: Logical relationship showing that a-dFBr requires the presence of an agonist to exert its potentiating effect.

Conclusion

a-dFBr represents a well-characterized positive allosteric modulator of α4β2 nAChRs with a clear mechanism of action involving the enhancement of agonist-induced receptor function. Its ability to potentiate responses at both high- and low-sensitivity receptor stoichiometries highlights its potential for broad therapeutic applications. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of novel therapeutics targeting the α4β2 nAChR system. Understanding the intricate details of a-dFBr's interaction with these receptors is crucial for designing next-generation modulators with improved efficacy and safety profiles.

References

- 1. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric modulation of α4β2* nicotinic acetylcholine receptors: this compound potentiates antiallodynic response of nicotine in a mouse model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The neuronal nicotinic α4β2 receptor has a high maximal probability of being open - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray structure of the human α4β2 nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional characterization of mouse alpha4beta2 nicotinic acetylcholine receptors stably expressed in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Potentiation of (α4)2(β2)3, but not (α4)3(β2)2, Nicotinic Acetylcholine Receptors Reduces Nicotine Self-Administration and Withdrawal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Desformylflustrabromine as a Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desformylflustrabromine (dFBr) is a marine-derived alkaloid that has emerged as a significant research tool and potential therapeutic lead due to its action as a selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs).[1][2] These receptors are the most abundant subtype of nAChRs in the brain and are implicated in a variety of neurological processes and disorders, including nicotine (B1678760) addiction, Alzheimer's disease, Parkinson's disease, and schizophrenia.[3][4] Unlike direct agonists, dFBr enhances the receptor's response to the endogenous neurotransmitter acetylcholine (ACh), offering a more nuanced and potentially safer pharmacological approach.[5][6] This technical guide provides a comprehensive overview of dFBr, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of relevant pathways and workflows.

Introduction to this compound

This compound is a natural product isolated from the marine bryozoan Flustra foliacea.[1] Its unique chemical structure allows it to act as a PAM with selectivity for α4β2 nAChRs.[7][8] It has been synthesized, and its water-soluble salts are available for research.[2][9] dFBr exhibits a dual-action concentration-dependent effect: at lower concentrations (nanomolar to low micromolar), it potentiates ACh-induced currents, while at higher concentrations (micromolar), it can cause inhibition, likely through open-channel block.[1][7] This modulation is characterized by an increase in the efficacy of ACh without a significant shift in its potency.[2][3]

Mechanism of Action: Positive Allosteric Modulation

Positive allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site for the endogenous agonist, acetylcholine.[6][10] This binding event induces a conformational change in the receptor that enhances its response to agonist binding. In the case of dFBr and the α4β2 nAChR, this results in an increased probability of channel opening and a larger influx of cations (Na+ and Ca2+) upon ACh binding.[2][11] This enhanced signaling occurs only in the presence of the endogenous agonist, which may offer a more physiologically relevant and safer therapeutic profile compared to direct agonists that activate the receptor indiscriminately.[5]

The α4β2 nAChRs can assemble in two different stoichiometries: a high-sensitivity (HS) isoform, (α4)2(β2)3, and a low-sensitivity (LS) isoform, (α4)3(β2)2.[12][13] this compound has been shown to potentiate both isoforms, although with differing potencies.[3][14] The binding site for dFBr is proposed to be at the β2-containing subunit interfaces, distinct from the ACh binding sites at the α4/β2 interfaces.[3]

Figure 1: Simplified signaling pathway of dFBr's positive allosteric modulation of the α4β2 nAChR.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the interaction of this compound with nicotinic acetylcholine receptors from various studies.

Table 1: Potentiation and Inhibition of α4β2 nAChRs by dFBr

| Parameter | Value | Receptor Isoform | Agonist | Comments | Reference |

| Potentiation | |||||

| pEC50 | 5.6 ± 0.2 | High-Sensitivity (HS) | Acetylcholine | [3] | |

| pEC50 | 6.4 ± 0.2 | Low-Sensitivity (LS) | Acetylcholine | dFBr displays higher potency on the LS isoform. | [3] |

| EC50 | 120 nM | Not Specified | Acetylcholine | Potentiation of ACh-induced responses. | [1] |

| Max Potentiation | >265% | Not Specified | Acetylcholine | At 3 µM dFBr. | [7] |

| Inhibition | |||||

| IC50 | 150 µM | Not Specified | Acetylcholine | Inhibition at higher concentrations. | [1] |

| IC50 | >10 µM | Not Specified | Acetylcholine | Onset of inhibitory component. | [7] |

Table 2: Effects of dFBr on Other nAChR Subtypes

| nAChR Subtype | Effect | Parameter | Value | Comments | Reference |

| α7 | Inhibition | IC50 | 44 ± 1 µM | No potentiation observed. | [2] |

| α2β2 | Potentiation | - | Similar to α4β2 | dFBr acts as a PAM for α2β2 receptors. | [1] |

| α3β2 | No Effect | - | - | No potentiation observed. | [1] |

| α3β4 | No Effect | - | - | No potentiation observed. | [1] |

| α4β4 | No Effect | - | - | No potentiation observed. | [1] |

| Muscle (αβεδ) | Inhibition | IC50 | ~1 µM | [15][16] |

Table 3: Binding Affinities of dFBr

| Target | Parameter | Value | Conditions | Comments | Reference |

| α4β2 nAChR | Ki | 3400 nM | Radioligand binding assay | Low affinity for the orthosteric site. | [2] |

| α7 nAChR | Ki | >50,000 nM | Radioligand binding assay | Very low affinity for the orthosteric site. | [2] |

| Torpedo nAChR (ion channel - desensitized) | IC50 | 4 µM | [3H]phencyclidine binding | Binds with higher affinity to the desensitized state ion channel. | [15][16] |

| Torpedo nAChR (ion channel - resting) | IC50 | 60 µM | [3H]tetracaine binding | Lower affinity for the resting state ion channel. | [15][16] |

| Torpedo nAChR (ACh binding site) | IC50 | 1 mM | [3H]ACh binding | Very low affinity for the agonist binding site. | [15][16] |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This is a primary method for characterizing the effects of compounds like dFBr on ligand-gated ion channels.

Objective: To measure the potentiation and/or inhibition of acetylcholine-induced currents by dFBr at α4β2 nAChRs expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis frogs

-

cDNA for human α4 and β2 nAChR subunits

-

mMessage mMachine kit (for in vitro transcription)

-

Collagenase

-

ND-96 recording buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4)

-

3 M KCl (for electrodes)

-

Geneclamp 500 amplifier (or equivalent)

-

pClamp software (or equivalent)

-

Micropipettes

-

Acetylcholine (ACh)

-

This compound (dFBr)

Methodology:

-

Oocyte Preparation:

-

Surgically remove oocytes from anesthetized female Xenopus laevis frogs.

-

Treat oocytes with collagenase to defolliculate.

-

Select Stage V-VI oocytes for injection.

-

-

cRNA Injection:

-

Linearize the α4 and β2 subunit cDNA and use in vitro transcription to synthesize cRNA.

-

Inject oocytes with a total of 50 nL of cRNA. The ratio of α4 to β2 cRNA can be biased (e.g., 1:5 for HS, 5:1 for LS isoforms) to express specific receptor stoichiometries.[3]

-

Incubate the injected oocytes at 16-19°C for 24-72 hours to allow for receptor expression.[2]

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with ND-96 buffer.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.[1]

-

Record baseline currents.

-

-

Drug Application and Data Acquisition:

-

Establish a stable baseline response to a specific concentration of ACh (e.g., EC10-EC20) by perfusing it over the oocyte.

-

To test for potentiation, co-apply a range of concentrations of dFBr with the same concentration of ACh.

-

To generate a dose-response curve for dFBr, apply increasing concentrations of dFBr with a fixed concentration of ACh (e.g., 100 µM).[2]

-

Record the peak current amplitude for each application.

-

Ensure adequate washout periods between drug applications to allow the receptors to recover.

-

-

Data Analysis:

-

Measure the peak current amplitude for each condition.

-

Normalize the potentiated responses to the control ACh response.

-

Fit the concentration-response data to a bell-shaped dose-response equation to determine the EC50 for potentiation and the IC50 for inhibition.[2]

-

Figure 2: Experimental workflow for characterizing dFBr using two-electrode voltage clamp electrophysiology.

In Vivo Studies and Therapeutic Potential

Beyond in vitro characterization, dFBr has been investigated in animal models for various conditions. These studies highlight its potential as a therapeutic agent.

-

Nicotine Addiction: dFBr has been shown to reduce intravenous nicotine self-administration in animal models, suggesting its potential as a smoking cessation aid.[5] It also reverses signs of nicotine withdrawal.[5]

-

Alcohol Consumption: Studies have indicated that dFBr can decrease voluntary ethanol (B145695) consumption and preference in rats, pointing to a potential role in treating alcohol use disorder.[8][17]

-

Neuropathic Pain: dFBr has demonstrated efficacy in reducing neuropathic pain in animal models.[8][18]

-

Cognitive Function: Given the role of α4β2 nAChRs in cognition, PAMs like dFBr are being explored for their potential to treat cognitive deficits in disorders like Alzheimer's disease.[1] dFBr has been shown to relieve the inhibition of α4β2 receptors by β-amyloid peptides.[1]

dFBr has been shown to cross the blood-brain barrier and has a predicted half-life of approximately 8.6 hours, making it a viable candidate for in vivo applications.[8][18]

Conclusion

This compound is a well-characterized positive allosteric modulator of α4β2 nicotinic acetylcholine receptors. Its selectivity and mechanism of action provide a valuable pharmacological tool for studying the intricacies of the cholinergic system. Furthermore, promising results from in vivo studies suggest that dFBr and similar PAMs represent a novel therapeutic strategy for a range of neurological and psychiatric disorders. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the unique properties of this compound.

References

- 1. Allosteric Modulator this compound Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound and its evaluation as an α4β2 and α7 nACh receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α4β2 Nicotinic Acetylcholine Receptors on Dopaminergic Neurons Mediate Nicotine Reward and Anxiety Relief - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reversal of Nicotine Withdrawal Signs Through Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine Receptors in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: A Novel Positive Allosteric Modulator for beta2 Subunit Containing Nicotinic Receptor Sub-Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. journals.plos.org [journals.plos.org]

- 9. Synthesis of this compound and its evaluation as an alpha4beta2 and alpha7 nACh receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work? [synapse.patsnap.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]

- 14. escholarship.org [escholarship.org]

- 15. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats | PLOS One [journals.plos.org]

- 18. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

The Biphasic Dose-Response of Desformylflustrabromine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desformylflustrabromine (DFFB), a marine alkaloid, has emerged as a significant modulator of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 and α2β2 subtypes.[1][2][3] This technical guide provides an in-depth analysis of the distinctive biphasic dose-response profile of DFFB, characterized by potentiation at low nanomolar concentrations and inhibition at higher micromolar concentrations.[1][4] We will explore the underlying mechanisms, present collated quantitative data from key studies, and provide detailed experimental protocols for investigating these effects. This document is intended to serve as a comprehensive resource for researchers in pharmacology and drug development investigating the therapeutic potential of nAChR allosteric modulators.

Introduction

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in various physiological processes within the central nervous system, including cognitive function, pain perception, and addiction.[3][5] The α4β2 nAChR subtype is particularly abundant in the brain and is a key target for therapeutic development for conditions such as Alzheimer's disease, nicotine (B1678760) addiction, and neuropathic pain.[2][5][6] this compound has been identified as a selective positive allosteric modulator (PAM) of β2 subunit-containing nAChRs, meaning it binds to a site on the receptor distinct from the acetylcholine (ACh) binding site to enhance its function.[3][7]

A hallmark of DFFB's interaction with α4β2 and α2β2 nAChRs is its bell-shaped dose-response curve.[4][8] At lower concentrations, DFFB significantly potentiates the response of the receptor to ACh.[1][9] However, as the concentration of DFFB increases, this potentiation gives way to inhibition.[1][4] This complex pharmacological profile suggests at least two distinct mechanisms of action, which will be detailed in this guide.

Quantitative Analysis of Biphasic Dose-Response

The biphasic effect of this compound has been quantified in several studies, primarily using two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing specific nAChR subtypes. The following tables summarize the key quantitative data from the literature.

Table 1: Potentiation and Inhibition of α4β2 nAChRs by this compound

| Parameter | Value | Conditions | Reference |

| Potentiation | |||

| pEC50 | 120 nM | Co-applied with 100 µM ACh | [1] |

| Maximum Potentiation | >265% | 3 µM DFFB with 100 µM ACh | [4] |

| Maximum Potentiation | 295% | Co-applied with 100 µM ACh | [9] |

| Inhibition | |||

| IC50 | 150 µM | Co-applied with 100 µM ACh | [1] |

| Onset of Inhibition | >10 µM | Co-applied with a fixed concentration of ACh | [4] |

Table 2: Potentiation and Inhibition of α2β2 nAChRs by this compound

| Parameter | Value | Conditions | Reference |

| Potentiation | |||

| Half-maximal potentiation | 446 ± 124 nM | Co-applied with 100 µM ACh | [1] |

| Maximum Potentiation | 127 ± 18% | Co-applied with 100 µM ACh | [1] |

| Inhibition | |||

| Half-maximal inhibition | 11.3 ± 2.3 µM | Co-applied with 100 µM ACh | [1] |

Table 3: Effect of this compound on ACh Potency at α2β2 nAChRs

| Parameter | ACh alone | ACh + 1 µM DFFB | Reference |

| EC50 | 50.3 ± 3.8 µM | 18.2 ± 2.3 µM | [1] |

Proposed Mechanisms of Action

The biphasic dose-response of DFFB is attributed to two distinct molecular mechanisms: positive allosteric modulation at low concentrations and open-channel block at high concentrations.

Positive Allosteric Modulation (Potentiation)

At nanomolar concentrations, DFFB acts as a positive allosteric modulator.[1][2] It binds to an allosteric site on the nAChR, distinct from the orthosteric site where acetylcholine binds.[3] This binding event is thought to increase the apparent affinity of the receptor for ACh and/or enhance the efficacy of channel opening once the agonist is bound.[1] This leads to a larger ion current for a given concentration of ACh, resulting in potentiation of the signal. Studies have shown that DFFB can rescue receptors from a desensitized state, further contributing to the enhanced response.[4]

Open-Channel Block (Inhibition)

At micromolar concentrations, a second mechanism becomes dominant: open-channel block.[1][4] In this scenario, it is proposed that DFFB physically enters and occludes the ion channel pore once it has been opened by the binding of ACh. This blocks the flow of ions, thereby inhibiting the current. The observation that the inhibitory effect of DFFB is dependent on membrane potential supports this hypothesis.[4]

References

- 1. Allosteric Modulator this compound Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Novel Positive Allosteric Modulator for beta2 Subunit Containing Nicotinic Receptor Sub-Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Reversal of Nicotine Withdrawal Signs Through Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine Receptors in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats | PLOS One [journals.plos.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of this compound and its evaluation as an α4β2 and α7 nACh receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Desformylflustrabromine's Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desformylflustrabromine (dFBr), a marine-derived indole (B1671886) alkaloid, has emerged as a significant modulator of nicotinic acetylcholine (B1216132) receptors (nAChRs), the primary ligand-gated ion channels in the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of dFBr, detailing its mechanism of action, receptor subtype selectivity, and functional consequences. The information is compiled from multiple studies and presented to facilitate further research and development of dFBr and its analogs as potential therapeutic agents for neurological and neuropsychiatric disorders.

Introduction

Nicotinic acetylcholine receptors are crucial for various physiological processes, including cognitive function, learning, memory, and attention.[1][2][3] Dysfunction of these receptors is implicated in a range of disorders such as Alzheimer's disease, Parkinson's disease, nicotine (B1678760) addiction, and schizophrenia.[4][5][6][7] this compound has been identified as a novel positive allosteric modulator (PAM) of nAChRs, offering a promising avenue for therapeutic intervention by enhancing cholinergic transmission without direct receptor activation.[3][5][8] This document synthesizes the key in vitro findings on dFBr's effects, providing detailed experimental protocols and quantitative data to support ongoing research efforts.

Mechanism of Action and Receptor Selectivity

This compound exhibits a dualistic effect on nAChRs, acting as a positive allosteric modulator at lower concentrations and an inhibitor at higher concentrations.[9][10][11] Its primary targets are the neuronal α4β2 and α2β2 nAChR subtypes.[1][9][11]

As a PAM, dFBr binds to a site distinct from the acetylcholine (ACh) binding site, enhancing the receptor's response to the endogenous agonist.[1][2][11] This potentiation is characterized by an increase in the apparent affinity and/or efficacy of ACh.[1][12] Notably, dFBr does not elicit a response on its own, a characteristic of Type II PAMs.[1][8]

At micromolar concentrations (>10 µM), dFBr demonstrates inhibitory activity, not only on α4β2 and α2β2 receptors but also on the α7 nAChR subtype and muscle-type nAChRs.[9][10][11] This inhibition is thought to occur via an open-channel block mechanism.[1][10]

Signaling Pathway of dFBr as a Positive Allosteric Modulator

Caption: Signaling pathway of this compound as a positive allosteric modulator of nAChRs.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the in vitro effects of this compound across various nAChR subtypes.

Table 1: Potentiation of Neuronal nAChRs by this compound

| Receptor Subtype | Agonist | dFBr Concentration for Half-Maximal Potentiation (pEC50/EC50) | Maximal Potentiation (%) | Experimental System | Reference |

| Human α4β2 | Acetylcholine (100 µM) | 120 ± 0.6 nM | 295 ± 67 | Xenopus oocytes | [12] |

| Rat α4β2 | Acetylcholine | 120 nM (pEC50) | - | Xenopus oocytes | [1] |

| Human α4β2 (HS Isoform, 1:5 α4:β2) | Acetylcholine (10 µM) | 5.6 ± 0.2 (pEC50) | ~350 | Xenopus oocytes | [6] |

| Human α4β2 (LS Isoform, 5:1 α4:β2) | Acetylcholine (100 µM) | 6.4 ± 0.2 (pEC50) | ~350 | Xenopus oocytes | [6] |

| Rat α2β2 | Acetylcholine | - | - | Xenopus oocytes | [1] |

HS: High Sensitivity, LS: Low Sensitivity

Table 2: Inhibition of nAChRs by this compound

| Receptor Subtype | Agonist | dFBr Inhibitory Concentration (IC50) | Experimental System | Reference |

| Human α4β2 | Acetylcholine | 150 µM | Xenopus oocytes | [1] |

| Human α7 | Acetylcholine | Inhibition observed, IC50 not specified | Xenopus oocytes | [1] |

| Human muscle (αβεδ) | Acetylcholine | ~1 µM | Xenopus oocytes | [9][11] |

| Torpedo (αβγδ) | Acetylcholine | ~1 µM | Xenopus oocytes | [9][11] |

| Torpedo (desensitized state) | [3H]phencyclidine | 4 µM | Radioligand binding | [9][11] |

| Torpedo (resting state) | [3H]tetracaine | 60 µM | Radioligand binding | [9][11] |

Table 3: Radioligand Binding Affinities of this compound

| Receptor Subtype | Radioligand | dFBr Affinity (IC50) | Experimental System | Reference |

| Rat α4β2 | [3H]epibatidine | Low micromolar | Radioligand binding | [1] |

| Rat α7 | [3H]epibatidine | Low micromolar | Radioligand binding | [1] |

| Torpedo nAChR (ACh binding sites) | [3H]ACh | 1 mM | Radioligand binding | [9][11] |

Detailed Experimental Protocols

The in vitro characterization of this compound has primarily relied on two-electrode voltage clamp (TEVC) electrophysiology using Xenopus laevis oocytes and radioligand binding assays.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to measure the ion flow across the oocyte membrane in response to the application of an agonist, allowing for the functional characterization of expressed nAChRs.

Experimental Workflow:

Caption: General workflow for two-electrode voltage clamp electrophysiology experiments.

Methodology Details:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Complementary RNA (cRNA) encoding the desired nAChR subunits (e.g., human α4 and β2) are injected into the oocytes. The ratio of injected cRNAs can be varied to express different receptor stoichiometries, such as the high-sensitivity (HS) (α4)2(β2)3 and low-sensitivity (LS) (α4)3(β2)2 isoforms of the α4β2 receptor.[6] For example, a 1:5 ratio of α4:β2 cRNA favors the HS isoform, while a 5:1 ratio favors the LS isoform.[6]

-

Incubation: Injected oocytes are incubated for 36-72 hours to allow for receptor expression.[6]

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The membrane potential is clamped at a holding potential, typically -60 mV.

-

Drug Application: A baseline current is established, after which solutions containing the agonist (e.g., ACh) with or without varying concentrations of dFBr are perfused over the oocyte.

-

Data Acquisition and Analysis: The resulting inward currents are recorded and measured. To determine potentiation, responses in the presence of dFBr are normalized to the control response with ACh alone. Dose-response curves are then generated to calculate EC50, IC50, and pEC50 values.[6]

Radioligand Binding Assays

These assays are employed to determine the binding affinity of dFBr to nAChRs.

Methodology Details:

-

Membrane Preparation: Membranes expressing the nAChR of interest (e.g., from Torpedo electric organ or cells transfected with nAChR subunits) are prepared.

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]ACh, [3H]phencyclidine) and varying concentrations of dFBr.

-

Separation: Bound and free radioligand are separated by rapid filtration or centrifugation.

-

Quantification: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of dFBr that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the inhibitory constant (Ki).

Concluding Remarks

The in vitro data robustly characterize this compound as a selective positive allosteric modulator of β2-containing nAChRs, particularly the α4β2 subtype, at nanomolar to low micromolar concentrations. At higher concentrations, it exhibits inhibitory properties through open-channel block. The detailed pharmacological profile and experimental methodologies presented in this guide offer a solid foundation for researchers in the field of neuropharmacology and drug discovery. The unique modulatory properties of dFBr make it and its derivatives promising candidates for the development of novel therapeutics for a variety of neurological disorders. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this intriguing marine natural product.

References

- 1. Allosteric Modulator this compound Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric modulators of the α4β2 subtype of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Novel Positive Allosteric Modulator for beta2 Subunit Containing Nicotinic Receptor Sub-Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 5. Reversal of Nicotine Withdrawal Signs Through Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine Receptors in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of this compound and its evaluation as an α4β2 and α7 nACh receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of Desformylflustrabromine in Smoking Cessation: A Technical Guide for Researchers

An In-depth Review of Preclinical Evidence, Mechanism of Action, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of research into desformylflustrabromine (dFBr) as a potential therapeutic agent for smoking cessation. Drawing upon available preclinical data, this document details the mechanism of action, efficacy in animal models, and the experimental protocols utilized in its evaluation. To date, no clinical trials of this compound for smoking cessation have been identified.

Core Mechanism of Action: Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine (B1216132) Receptors

This compound is a positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine receptor (nAChR), the primary subtype implicated in the reinforcing and addictive properties of nicotine (B1678760). Unlike direct agonists, dFBr does not activate the receptor on its own. Instead, it binds to a distinct allosteric site, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine. This modulation is hypothesized to reduce the craving and withdrawal symptoms associated with smoking cessation by normalizing cholinergic signaling in the brain.

dot

Caption: Mechanism of dFBr as a positive allosteric modulator of the α4β2 nAChR.

Preclinical Efficacy in Animal Models

In vivo studies utilizing rodent models of nicotine dependence have demonstrated the potential of dFBr in reducing nicotine-seeking behavior and alleviating withdrawal symptoms.

Reduction of Nicotine Self-Administration

Studies in rats trained to self-administer nicotine intravenously have shown that dFBr dose-dependently reduces nicotine intake.[1] This suggests that by potentiating the effects of lower nicotine concentrations, dFBr may help reduce the desire to smoke.

Amelioration of Nicotine Withdrawal Symptoms

In mouse models of nicotine withdrawal, dFBr has been shown to reverse withdrawal-associated behaviors.[2] This indicates that dFBr may be effective in managing the negative affective states that contribute to relapse.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Receptor Subtype | Value | Species | Reference |

| IC50 (Inhibition) | Muscle-type nAChR | ~1 µM | Human, Torpedo | [3] |

| Torpedo nAChR (desensitized state, [3H]phencyclidine binding) | 4 µM | Torpedo | [3] | |

| Torpedo nAChR (resting state, [3H]tetracaine binding) | 60 µM | Torpedo | [3] | |

| Torpedo nAChR (ACh binding site, [3H]ACh binding) | 1 mM | Torpedo | [3] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Animal Model | Species | dFBr Dose Range | Effect | Reference |

| Nicotine Self-Administration | Rat | Not specified in abstract | Dose-dependent reduction in nicotine self-administration | [1] |

| Nicotine Withdrawal | Mouse | 0.02, 0.1, 1 mg/kg (s.c.) | Dose-dependent reversal of withdrawal signs | [2] |

| Ethanol (B145695) Consumption | Rat | Not specified in abstract | Reduced voluntary ethanol consumption and preference | [4] |

| Cognition Enhancement | Rat | 1.0, 3.0 mg/kg (i.p.) | Reversal of cognitive deficits | [5] |

| Pain Relief | Mouse | Not specified in abstract | Analgesic effect in chemically induced pain | [6] |

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key preclinical studies of this compound.

Nicotine Self-Administration in Rats

-

Subjects: Male Sprague-Dawley rats.[1]

-

Apparatus: Standard operant conditioning chambers equipped with two levers and a drug infusion pump.

-

Procedure:

-

Rats are surgically implanted with intravenous catheters.

-

Animals are trained to press a lever to receive an infusion of nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR5).[1]

-

Once stable self-administration is established, the effects of dFBr on nicotine intake are assessed by administering various doses of the compound prior to the self-administration session.

-

-

Data Analysis: The primary outcome measure is the number of nicotine infusions earned.

dot

Caption: Workflow for a typical nicotine self-administration experiment.

Nicotine Withdrawal in Mice

-

Subjects: Male ICR mice.[2]

-

Procedure:

-

Nicotine dependence is induced by continuous infusion of nicotine (e.g., 24 mg/kg/day) for a prolonged period (e.g., 14 days) via osmotic minipumps.[2]

-

Withdrawal is precipitated by removing the minipumps.

-

Behavioral signs of withdrawal (e.g., tremors, paw shakes, head nods) are observed and scored at a specific time point after pump removal (e.g., 18-24 hours).[2]

-

The effect of dFBr is assessed by administering the compound prior to the behavioral observation period.

-

-

Data Analysis: The frequency or duration of specific withdrawal behaviors is quantified.

dot

Caption: Workflow for a nicotine withdrawal study in mice.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Expression System: Xenopus laevis oocytes are used to express specific nAChR subtypes by injecting cRNA encoding the receptor subunits.

-

Recording:

-

Oocytes are impaled with two microelectrodes, one for voltage clamping and one for current recording.

-

The oocyte is perfused with a recording solution, and the membrane potential is held at a specific voltage (e.g., -70 mV).

-

Agonists (e.g., acetylcholine) are applied to elicit ionic currents through the expressed nAChRs.

-

The modulatory effect of dFBr is determined by co-applying it with the agonist and measuring the change in current amplitude.

-

-

Data Analysis: The potentiation or inhibition of the agonist-evoked current by dFBr is quantified.

dot

Caption: Workflow for a two-electrode voltage clamp experiment.

Radioligand Binding Assays

-

Preparation: Cell membranes expressing the nAChR of interest are prepared from transfected cell lines or brain tissue.

-

Assay:

-

Membranes are incubated with a radiolabeled ligand that binds to the nAChR (e.g., [3H]-epibatidine).

-

To determine the affinity of dFBr, competition binding assays are performed where increasing concentrations of unlabeled dFBr are added to compete with the radioligand for binding.

-

Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The IC50 value (the concentration of dFBr that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the binding affinity (Ki).

dot

Caption: Workflow for a radioligand binding assay.

Clinical Development and Future Directions

Currently, there is no publicly available information indicating that this compound has entered clinical trials for smoking cessation or any other indication. The research remains in the preclinical phase.

Future research should focus on:

-

Pharmacokinetic and Toxicological Studies: Comprehensive studies are needed to determine the safety profile, metabolic fate, and optimal dosing of dFBr in preclinical models before it can be considered for human trials.

-

Optimization of Lead Compounds: The chemical structure of dFBr could be modified to improve its potency, selectivity, and pharmacokinetic properties.

-

Investigational New Drug (IND)-Enabling Studies: Should further preclinical work prove promising, a comprehensive data package will need to be compiled to support an IND application to the U.S. Food and Drug Administration (FDA) or other regulatory agencies to initiate clinical trials.

Conclusion

This compound represents a promising and novel approach for the development of smoking cessation therapies. Its unique mechanism as a positive allosteric modulator of α4β2 nAChRs offers a potential advantage over existing treatments. The preclinical evidence to date is encouraging, demonstrating efficacy in reducing nicotine-seeking behaviors and withdrawal symptoms in animal models. However, significant further research, including comprehensive safety and toxicological evaluations, is required before its therapeutic potential in humans can be explored in clinical trials. This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this compound and other α4β2 nAChR PAMs for the treatment of nicotine addiction.

References

- 1. Positive allosteric modulation of α4β2 nicotinic acetylcholine receptors as a new approach to smoking reduction: evidence from a rat model of nicotine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversal of Nicotine Withdrawal Signs Through Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine Receptors in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a positive allosteric modulator of α4β2-containing nicotinic acetylcholine receptors, enhances cognition in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute Administration of this compound Relieves Chemically Induced Pain in CD-1 Mice - PMC [pmc.ncbi.nlm.nih.gov]

Desformylflustrabromine: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desformylflustrabromine (dFBr), a marine-derived indole (B1671886) alkaloid, has emerged as a significant subject of neuropharmacological research. It functions as a novel, selective positive allosteric modulator (PAM) of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), primarily targeting the α4β2 subtype. This technical guide synthesizes the current understanding of dFBr, detailing its mechanism of action, pharmacological profile, and preclinical evidence supporting its therapeutic potential in a range of neurological and psychiatric disorders. Key quantitative data from in vitro and in vivo studies are presented, alongside detailed experimental protocols and visual representations of its molecular interactions and experimental workflows to provide a comprehensive resource for the scientific community.

Introduction

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels integral to synaptic transmission throughout the central nervous system.[1][2] Dysfunction of these receptors, particularly the α4β2 subtype which is the most abundant in the brain, is implicated in the pathophysiology of numerous conditions, including Alzheimer's disease, Parkinson's disease, nicotine (B1678760) addiction, and alcohol use disorder.[3][4][5][6] While direct agonists have been explored therapeutically, their utility is often limited by rapid receptor desensitization and off-target effects.[7]

Positive allosteric modulators (PAMs) offer a promising alternative strategy.[7] These molecules bind to a site on the receptor distinct from the acetylcholine (ACh) binding site, enhancing the receptor's response to the endogenous agonist without directly activating it.[2][8] This mechanism preserves the natural pattern of synaptic activity and may offer a more favorable side-effect profile.[9]

This compound (dFBr), originally isolated from the marine bryozoan Flustra foliacea, has been identified as a selective PAM for nAChRs containing the β2 subunit.[2][3] It exhibits a unique pharmacological profile, potentiating α4β2 and α2β2 nAChRs at lower concentrations while showing inhibitory effects at higher concentrations, likely through open-channel block.[1][3][10][11] Its ability to cross the blood-brain barrier and its demonstrated efficacy in animal models of nicotine and alcohol dependence, neuropathic pain, and cognitive dysfunction make it a compelling candidate for drug development.[4]

Mechanism of Action

dFBr functions as a Type II PAM, meaning it has no intrinsic agonist activity but enhances the efficacy of an agonist like ACh.[4] Its primary targets are the α4β2 and α2β2 nAChR subtypes.[3][10]

Allosteric Potentiation

At nanomolar to low micromolar concentrations (<10 µM), dFBr potentiates ACh-induced currents at α4β2 receptors.[1][11] This potentiation is characterized by an increase in the maximal efficacy of ACh, without a significant shift in its potency (EC50).[8] Studies using two-electrode voltage clamp recordings on Xenopus oocytes expressing human α4β2 receptors have shown a peak potentiation of over 265%.[1][7] The potentiation mechanism involves an increased frequency of channel openings and a modest increase in the duration of these openings.[11]

Dual-Action: Potentiation and Inhibition

A distinctive feature of dFBr is its bell-shaped dose-response curve.[1][8] While it potentiates α4β2 nAChRs at concentrations below 10 µM, it produces inhibition at concentrations above this threshold.[1][7] This high-concentration inhibition is voltage-dependent and is believed to result from open-channel block.[1][10] In contrast, for the α7 nAChR subtype, only inhibition is observed, with no potentiation.[3][8][11]

Interaction with Receptor Isoforms

The α4β2 nAChR exists in two primary stoichiometries with different sensitivities to acetylcholine: a high-sensitivity (HS) (α4)2(β2)3 isoform and a low-sensitivity (LS) (α4)3(β2)2 isoform.[5] dFBr potentiates both isoforms, indicating its potential to modulate diverse neuronal populations where these receptor subtypes are expressed.[5][9][12]

Signaling Pathway

The following diagram illustrates the proposed mechanism of dFBr at the synapse.

Pharmacological Data

The pharmacological effects of dFBr have been quantified in several studies. The tables below summarize key in vitro findings.

Table 1: In Vitro Potentiation and Inhibition of nAChRs by dFBr

| Receptor Subtype | Species | Expression System | Effect | Key Parameter | Value | Reference |

| α4β2 | Human | Xenopus Oocytes | Potentiation | Max Potentiation | >265% | [1][7] |

| α4β2 | Human | Xenopus Oocytes | Potentiation | Peak (dFBr Conc.) | ~3 µM | [8] |

| α4β2 | Rat | Xenopus Oocytes | Potentiation | pEC50 | 120 nM | [3] |

| α4β2 | Human | Xenopus Oocytes | Inhibition | IC50 | ~150 µM | [3][8] |

| α2β2 | Rat | Xenopus Oocytes | Potentiation | - | Potentiation observed | [3] |

| α7 | Human | Xenopus Oocytes | Inhibition | IC50 | 44 µM | [11] |

| α7 | Rat | - | Inhibition | Ki | >50,000 nM | [8] |

| Muscle (αβεδ) | Human | Xenopus Oocytes | Inhibition | IC50 | ~1 µM | [10] |

Table 2: Binding Affinities of dFBr

| Receptor Subtype | Ligand | Binding Assay | Affinity (Ki) | Reference |

| α4β2 | [3H]ACh | Competition Binding | Lacks appreciable affinity | [8] |

| α4β2 | [3H]Phencyclidine | Competition Binding (Desensitized) | IC50 = 4 µM | [10] |

| α4β2 | [3H]Tetracaine | Competition Binding (Resting) | IC50 = 60 µM | [10] |

Potential Therapeutic Applications & Preclinical Evidence

In vivo studies have highlighted several promising therapeutic avenues for dFBr.

Substance Use Disorders

-

Nicotine Addiction: dFBr has been shown to reduce intravenous nicotine self-administration in rodents.[4][9] It also reverses both somatic and affective signs of nicotine withdrawal in mice, such as anxiety-like behaviors and hyperalgesia, suggesting it could be a valuable smoking cessation aid with minimal abuse liability.[9]

-

Alcohol Use Disorder: In rat models, dFBr selectively reduces voluntary ethanol (B145695) consumption and preference without affecting sucrose (B13894) consumption.[4][13] It also attenuates the hypnotic response to acute high doses of ethanol.[4][14] These findings point to its potential in treating alcohol use disorder, possibly by modulating shared neurobiological pathways with nicotine dependence in the brain's reward system.[4]

Alzheimer's Disease and Cognitive Enhancement

The β-amyloid (Aβ) peptide, a hallmark of Alzheimer's disease, can inhibit the function of α4β2 and α2β2 nAChRs.[3] dFBr has been shown to prevent this functional blockade by Aβ1-42 in Xenopus oocytes.[3] By restoring the function of these crucial receptors involved in cognition, PAMs like dFBr may offer a therapeutic strategy for mitigating cognitive deficits in Alzheimer's disease.[3]

Neuropathic Pain

Preclinical studies have demonstrated that dFBr can decrease neuropathic pain in animal models.[4] This suggests that positive allosteric modulation of α4β2 nAChRs could be a viable strategy for managing chronic pain states.

The logical relationship between dFBr's mechanism and its therapeutic applications is depicted below.

Key Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is the primary method used to characterize the modulatory effects of dFBr on nAChR function.[1][3][12]

Methodology:

-

Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Oocytes are injected with complementary RNA (cRNA) encoding the desired human or rat nAChR subunits (e.g., α4 and β2). To express different receptor isoforms, the ratio of injected subunit cRNA is varied (e.g., a 1:5 α4:β2 ratio for the high-sensitivity isoform or 5:1 for the low-sensitivity isoform).[12] Oocytes are then incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Ringer's solution). The oocyte is impaled with two microelectrodes filled with KCl, which serve as the voltage-sensing and current-passing electrodes. The membrane potential is clamped at a holding potential, typically -60 mV.[3]

-

Drug Application: Agonists (e.g., acetylcholine) and modulators (dFBr) are applied via the perfusion system. To construct a dose-response curve, dFBr is co-applied at various concentrations with a fixed concentration of ACh (e.g., an EC75 concentration like 100 µM ACh).[12]

-

Data Analysis: The resulting currents are recorded and analyzed. Potentiation is calculated as the percentage increase in the peak current amplitude in the presence of dFBr compared to the current elicited by ACh alone.

The workflow for this protocol is visualized below.

Intermittent Access Two-Bottle Choice (IA2BC) Model

This protocol is used to assess the effect of dFBr on voluntary ethanol consumption in rodents.[13]

Methodology:

-

Acclimation: Male and female Sprague-Dawley rats are single-housed and acclimated to the housing facility.

-

Induction of Drinking: Rats are given access to two bottles, one containing water and the other a 20% (v/v) ethanol solution. Access is provided for 24-hour sessions on alternating days (e.g., Monday, Wednesday, Friday) for several weeks until a stable baseline of ethanol consumption is established.

-

Treatment Phase: Once baseline drinking is stable, rats receive injections of dFBr (or vehicle control) prior to the start of the 24-hour ethanol access session.

-

Data Collection: The volume of ethanol solution and water consumed is measured for each rat. The animal's weight is also recorded.

-

Analysis: Data are analyzed to determine ethanol intake (g/kg body weight), water intake (ml/kg), and preference for ethanol (volume of ethanol solution consumed / total volume of fluid consumed).

Conclusion and Future Directions

This compound represents a well-validated pharmacological tool and a promising therapeutic lead. Its selective positive allosteric modulation of β2-containing nAChRs provides a nuanced mechanism for enhancing cholinergic signaling. The preclinical data are robust, indicating significant potential in treating addiction, cognitive decline associated with neurodegenerative diseases, and neuropathic pain.

Future research should focus on several key areas:

-

Pharmacokinetics: While dFBr is known to cross the blood-brain barrier and has a predicted half-life of ~8.6 hours in rodents, detailed pharmacokinetic and pharmacodynamic studies in larger animal models are necessary to predict its profile in humans.[4]

-

Binding Site Elucidation: While studies have begun to identify potential binding sites, precise localization of the allosteric binding pocket for dFBr on the α4β2 receptor will be crucial for rational drug design and the development of second-generation compounds with improved properties.[10]

-

Safety and Toxicology: A comprehensive evaluation of the safety and toxicology profile of dFBr is required before it can be considered for clinical development.

-

Clinical Trials: Given the strong preclinical evidence, particularly in substance use disorders, well-designed clinical trials are the logical next step to evaluate the efficacy and safety of dFBr or optimized analogs in human populations.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. This compound: A Novel Positive Allosteric Modulator for beta2 Subunit Containing Nicotinic Receptor Sub-Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allosteric Modulator this compound Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. This compound Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Characterization of the Allosteric Modulator this compound and Its Interaction with α4β2 Neuronal Nicotinic Acetylcholine Receptor Orthosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of this compound and its evaluation as an α4β2 and α7 nACh receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reversal of Nicotine Withdrawal Signs Through Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine Receptors in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

Desformylflustrabromine: A Technical Guide to its Preclinical Evaluation for Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desformylflustrabromine (dFBr) is a marine-derived indole (B1671886) alkaloid that has garnered significant interest as a potential therapeutic agent for cognitive deficits observed in neurological and psychiatric disorders. Functioning as a selective positive allosteric modulator (PAM) of α4β2 nicotinic acetylcholine (B1216132) receptors (nAChRs), dFBr offers a nuanced approach to enhancing cholinergic neurotransmission. Unlike direct agonists, which can lead to receptor desensitization and off-target effects, dFBr potentiates the effects of the endogenous neurotransmitter, acetylcholine, thereby preserving the temporal and spatial fidelity of physiological signaling. This technical guide provides a comprehensive overview of the preclinical data supporting the pro-cognitive effects of dFBr, with a focus on its mechanism of action, quantitative pharmacology, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Positive Allosteric Modulation of α4β2 nAChRs

This compound's primary mechanism of action is the positive allosteric modulation of α4β2 nAChRs, the most abundant nicotinic receptor subtype in the brain.[1][2] As a PAM, dFBr binds to a site on the receptor distinct from the acetylcholine (ACh) binding site (the orthosteric site).[3] This binding event induces a conformational change in the receptor that enhances its response to ACh, leading to an increased influx of cations and potentiation of cholinergic signaling.[2][4] This allosteric modulation increases the efficacy of ACh without significantly altering its potency (EC50).[2] At higher concentrations (>10 µM), dFBr can exhibit inhibitory effects, likely through open-channel block.[2][4]

The selectivity of dFBr for the α4β2 subtype over other nAChRs, such as the α7 subtype, is a key feature that may contribute to a favorable side-effect profile.[2][4] Studies have also indicated that dFBr can potentiate α2β2 nAChRs.[5]

Caption: Signaling pathway of dFBr as a positive allosteric modulator of α4β2 nAChRs.

Quantitative Pharmacology

The following tables summarize the quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Potency and Efficacy of this compound

| Receptor Subtype | Preparation | Parameter | Value | Reference |

| α4β2 nAChR | Human, expressed in Xenopus oocytes | Potentiation (EC50) | 120 ± 0.6 nM | [2] |

| α4β2 nAChR | Human, expressed in Xenopus oocytes | Maximum Potentiation | 295 ± 67% | [2] |

| α4β2 nAChR | Human, expressed in Xenopus oocytes | ACh EC50 (without dFBr) | 24 µM | [2] |

| α4β2 nAChR | Human, expressed in Xenopus oocytes | ACh EC50 (with 1 µM dFBr) | 12 µM | [2] |

| α7 nAChR | Human, expressed in Xenopus oocytes | Inhibition (IC50) | 44 µM | [2] |

| Muscle-type nAChR | Human (αβεδ) and Torpedo (αβγδ), expressed in Xenopus oocytes | Inhibition (IC50) | ~ 1 µM | [6] |

| Torpedo nAChR | Desensitized State | [3H]phencyclidine binding inhibition (IC50) | 4 µM | [6] |

| Torpedo nAChR | Resting State | [3H]tetracaine binding inhibition (IC50) | 60 µM | [6] |

| Torpedo nAChR | ACh binding sites | [3H]ACh binding inhibition (IC50) | 1 mM | [6] |

Table 2: In Vivo Pro-Cognitive Effects of this compound in Rodent Models

| Animal Model | Behavioral Task | dFBr Dose (mg/kg) | Effect | Reference |

| Rats | Novel Object Recognition Task (NORT) | 1.0 | Attenuated delay-induced impairment | [1][7] |

| Rats | Attentional Set-Shifting Task (ASST) | 1.0 | Facilitated cognitive flexibility | [1][7] |

| Rats | Ketamine-induced deficits in NORT | Not specified | Reversed memory deficits | [7] |

| Rats | Scopolamine-induced deficits in NORT | Not specified | Reversed memory deficits | [7] |

| Rats | Voluntary Ethanol (B145695) Consumption | 1.0, 3.0 | Decreased consumption and preference | [8][9] |

| Mice | Nicotine (B1678760) Withdrawal (Somatic Signs) | 0.1, 1.0 | Dose-dependent reversal of signs | [10] |

Detailed Experimental Protocols

In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is a standard method for characterizing the effects of compounds on ion channels expressed in a heterologous system.

Caption: Experimental workflow for two-electrode voltage clamp electrophysiology in Xenopus oocytes.

Methodology Details:

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer. cRNA encoding the desired nAChR subunits (e.g., human α4 and β2) is then injected into the oocytes.[11] The oocytes are incubated for 2-7 days to allow for receptor expression.

-

Recording: Oocytes are placed in a recording chamber and continuously perfused with a buffer solution. Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current to clamp the voltage at a holding potential (typically -60 mV).[2]

-

Drug Application: Acetylcholine, alone or in combination with dFBr, is applied to the oocyte for a defined period.[2]

-

Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine parameters such as the EC50 of ACh, the IC50 of dFBr (for inhibition), and the degree of potentiation.[2]

In Vivo Behavioral Assays: Novel Object Recognition Task (NORT)

The NORT is a widely used behavioral assay to assess recognition memory in rodents.

Caption: Experimental workflow for the Novel Object Recognition Task (NORT).

Methodology Details:

-

Apparatus: A square open-field arena.

-

Procedure:

-

Habituation: Rats are allowed to freely explore the empty arena for a set period on consecutive days.

-

Training (T1): Each rat is placed in the arena containing two identical objects and allowed to explore them.

-

Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific duration. Longer delays are used to induce a memory deficit.

-

Testing (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object.

-

-

Data Analysis: The time spent exploring each object during the testing phase is recorded. A discrimination index (DI) is calculated to quantify recognition memory. A higher DI indicates a preference for the novel object and intact memory.[1][7] dFBr is typically administered before the training or testing phase.

In Vivo Behavioral Assays: Attentional Set-Shifting Task (ASST)

The ASST is a test of cognitive flexibility, analogous to the Wisconsin Card Sorting Test in humans.

Methodology Details:

-

Apparatus: A testing apparatus with two digging pots, which can be baited with a food reward. Different digging media and odors are used as cues.

-

Procedure: Rats are trained to associate a food reward with a specific stimulus dimension (e.g., digging medium or odor). The task involves several phases:

-

Simple Discrimination (SD): The rat learns to discriminate between two stimuli within one dimension (e.g., two different digging media).

-

Compound Discrimination (CD): A second, irrelevant stimulus dimension is introduced (e.g., odors).

-

Intra-dimensional Shift (IDS): New stimuli from the same dimensions are introduced, but the relevant dimension remains the same.

-

Extra-dimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant one, requiring the rat to shift its attentional set.

-

-

Data Analysis: The number of trials required to reach a criterion of consecutive correct choices is recorded for each phase. An impairment in cognitive flexibility is indicated by an increased number of trials to criterion on the EDS phase.[1][7] dFBr is administered before the testing session.

Potential Therapeutic Implications and Future Directions

The preclinical data strongly suggest that this compound's ability to selectively potentiate α4β2 nAChRs translates into pro-cognitive effects in animal models. This mechanism of action holds promise for treating cognitive impairments in conditions such as Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD), where deficits in cholinergic signaling are implicated.[1] Furthermore, dFBr has shown potential in preclinical models of addiction by reducing voluntary ethanol consumption and alleviating nicotine withdrawal symptoms.[8][9][10]

Future research should focus on:

-

Translational Studies: Investigating the safety, tolerability, and efficacy of dFBr in human clinical trials.

-

Expanded Preclinical Models: Evaluating the efficacy of dFBr in a wider range of animal models relevant to specific neurological and psychiatric disorders.

-

Pharmacokinetic and Pharmacodynamic Studies: Further characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of dFBr and its target engagement in the central nervous system.

-

Structural Biology: Elucidating the precise binding site and molecular interactions of dFBr with the α4β2 nAChR to guide the development of next-generation PAMs with improved properties.

References

- 1. This compound, a positive allosteric modulator of α4β2-containing nicotinic acetylcholine receptors, enhances cognition in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound and its evaluation as an α4β2 and α7 nACh receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A Novel Positive Allosteric Modulator for beta2 Subunit Containing Nicotinic Receptor Sub-Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Allosteric Modulator this compound Relieves the Inhibition of α2β2 and α4β2 Nicotinic Acetylcholine Receptors by β-Amyloid1–42 Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (dFBr) and [3H]dFBr-Labeled Binding Sites in a Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats | PLOS One [journals.plos.org]

- 9. This compound (dFBr), a positive allosteric modulator of α4β2 nicotinic acetylcholine receptors decreases voluntary ethanol consumption and preference in male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reversal of Nicotine Withdrawal Signs Through Positive Allosteric Modulation of α4β2 Nicotinic Acetylcholine Receptors in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Modulates α4β2 Neuronal Nicotinic Acetylcholine Receptor High- and Low-Sensitivity Isoforms at Allosteric Clefts Containing the β2 Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Desformylflustrabromine: A Technical Guide for Drug Development Professionals

An In-depth Review of Preclinical Evidence and Methodologies for a Novel α4β2/α2β2 Nicotinic Acetylcholine (B1216132) Receptor Positive Allosteric Modulator

Executive Summary

Desformylflustrabromine (dFBr), a marine-derived indole (B1671886) alkaloid, has emerged as a promising neuroprotective agent with significant therapeutic potential for neurodegenerative disorders, particularly Alzheimer's disease. Its primary mechanism of action is the positive allosteric modulation of α4β2 and α2β2 nicotinic acetylcholine receptors (nAChRs), enhancing cholinergic neurotransmission and counteracting the neurotoxic effects of β-amyloid (Aβ). This technical guide provides a comprehensive overview of the neuroprotective properties of dFBr, detailing its mechanism of action, summarizing key preclinical data, and presenting detailed experimental protocols for its evaluation. The guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases.

Introduction to this compound